molecular formula C17H18IN3S B2405517 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-01-4

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No. B2405517
CAS RN: 1049785-01-4
M. Wt: 423.32
InChI Key: FIBGLSPIZOOWQC-UHFFFAOYSA-N
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Description

The compound “1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a thiocarbamate group (a functional group with the general structure R2NC(S)OR’), and a 3-methylbenzyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as N-functionalized benzimidazole silver(I) complexes have been synthesized and characterized by FT-IR, 1H, 13C{1H} NMR spectroscopy, and elemental analysis .

Scientific Research Applications

Corrosion Inhibition

The Schiff bases derived from L-Tryptophan, which have structural similarities to the compound , have been demonstrated to effectively inhibit the corrosion of stainless steel in acidic environments. The study utilized electrochemical techniques and found that these compounds adsorbed on the steel surface, following Langmuir's adsorption isotherm, and provided substantial protection against corrosion (Vikneshvaran & Velmathi, 2017).

Cancer Research

Compounds structurally related to 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide have been evaluated for their potential as anticancer agents. For instance, a series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones have shown potent in vitro cytotoxicity against a variety of human tumor cell lines (Penthala, Yerramreddy, & Crooks, 2011).

Neuroprotection and Cognition Enhancement

Isothiourea derivatives, including various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. These studies included analyzing their effects on calcium channels and NMDA receptors, along with their physicochemical properties (Perlovich et al., 2009).

Cytotoxicity and DNA Binding

Dithiocarbazate ligand-based metal complexes have been synthesized and structurally investigated. These complexes exhibited significant cytotoxic behavior and DNA-binding ability, indicating potential applications in medical and biological fields (Yusof et al., 2022).

properties

IUPAC Name

[1-[(3-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.HI/c1-12-5-4-6-13(9-12)10-20-11-16(21-17(18)19)14-7-2-3-8-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBGLSPIZOOWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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